1-Bromo-2-methylpropan-1-amine

Catalog No.
S12188423
CAS No.
M.F
C4H10BrN
M. Wt
152.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-2-methylpropan-1-amine

Product Name

1-Bromo-2-methylpropan-1-amine

IUPAC Name

1-bromo-2-methylpropan-1-amine

Molecular Formula

C4H10BrN

Molecular Weight

152.03 g/mol

InChI

InChI=1S/C4H10BrN/c1-3(2)4(5)6/h3-4H,6H2,1-2H3

InChI Key

WZEZJVUKBGDQKK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(N)Br

1-Bromo-2-methylpropan-1-amine is an organic compound characterized by its molecular formula C4H10BrNC_4H_{10}BrN. It features a bromine atom attached to a carbon chain that includes a methyl group and an amine functional group. This compound is notable for its reactivity, primarily due to the presence of the bromine atom, which can participate in various

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles such as hydroxide ions or amines. For instance, treatment with sodium hydroxide can yield corresponding alcohols or amines.
  • Elimination Reactions: Under certain conditions, particularly when heated with strong bases, the compound can lose hydrogen bromide to form alkenes.

Reaction Mechanisms

The mechanisms involved in these reactions typically include:

  • Nucleophilic Substitution (S_N2): In this one-step process, the nucleophile attacks the carbon bonded to the bromine, leading to the simultaneous departure of bromide as a leaving group.
  • Elimination (E2): In this mechanism, a strong base abstracts a proton from the β-carbon, facilitating the elimination of hydrogen bromide and resulting in alkene formation .

1-Bromo-2-methylpropan-1-amine can be synthesized through several methods:

Common Synthetic Routes

  • Bromination of 2-Methylpropan-1-amine: This method involves treating 2-methylpropan-1-amine with bromine or hydrobromic acid under controlled conditions to introduce the bromine atom.
  • Alkylation of Ammonia: Another approach involves reacting ammonia with an appropriate alkyl halide (such as 1-bromo-2-methylpropane) to yield the desired amine product. The reaction typically requires careful control of conditions to favor monoalkylation over further substitution .

Industrial Production

In industrial settings, large-scale synthesis may utilize continuous flow reactors for efficiency and consistency in producing high-purity compounds.

1-Bromo-2-methylpropan-1-amine has various applications across different fields:

  • Organic Synthesis: It serves as a crucial intermediate for synthesizing more complex organic molecules.
  • Medicinal Chemistry: The compound is explored for its potential use in drug development due to its reactive nature and ability to form various derivatives.
  • Industrial Uses: It is utilized in producing specialty chemicals and as an intermediate in various chemical processes .

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with 1-bromo-2-methylpropan-1-amine. Here are some notable examples:

Compound NameStructure DescriptionUnique Features
2-Bromo-2-methylpropaneBromine attached to a tertiary carbonLacks an amine group; less reactive than 1-bromo compound.
1-Bromo-2-methylpropan-2-amineBromine on a different carbon; secondary amineDifferent reactivity profile due to secondary amine character.
2-BromoethyldimethylamineContains both bromine and dimethylamino groupsVariation in alkyl groups affects steric hindrance and reactivity.

Uniqueness

The uniqueness of 1-bromo-2-methylpropan-1-amine lies in its combination of a primary amine functionality with a brominated carbon structure. This dual functionality allows it to participate in diverse

Nucleophilic Substitution Approaches in Amine Bromination

Nucleophilic substitution (SN2) is a cornerstone for introducing bromine into amine frameworks. For 1-bromo-2-methylpropan-1-amine, the reaction typically involves substituting a hydroxyl or leaving group in a precursor molecule with bromide. A common precursor is 2-methylpropan-1-ol, which undergoes bromination via hydrobromic acid (HBr) under acidic conditions. For example, in the synthesis of 1-bromo-2-methylpropane (isobutyl bromide), isobutanol reacts with 48% HBr and sulfuric acid at 90–95°C, yielding the bromide after 12–16 hours. Adapting this to amine systems requires protecting the amine group to prevent undesired side reactions, such as quaternization or elimination.

A modified approach involves pre-forming the amine as a hydrochloride salt to mitigate nucleophilic interference. Subsequent treatment with HBr in a polar solvent (e.g., ethanol/water) facilitates bromide substitution while retaining the amine functionality. However, competing elimination reactions (E2) remain a concern, particularly at elevated temperatures. Kinetic studies suggest that lowering the reaction temperature to <40°C and employing bulky amines (e.g., tert-butylamine) can suppress elimination byproducts.

Regioselective Bromination Techniques for Aliphatic Amines

Regioselectivity in brominating aliphatic amines hinges on steric and electronic factors. In 1-bromo-2-methylpropan-1-amine, the methyl group at C-2 creates steric hindrance, directing bromination to the less hindered C-1 position. This effect is amplified in branched alkanes, where tertiary carbons resist electrophilic attack compared to primary or secondary sites.

Electrophilic bromination using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of light or radical initiators offers an alternative pathway. For instance, NBS in carbon tetrachloride under UV light selectively brominates tertiary C-H bonds, but this method risks over-bromination in amine-containing substrates. To enhance selectivity, catalytic Lewis acids like FeCl3 or AlCl3 coordinate with the amine lone pair, directing bromine to the desired carbon. Recent advances employ photoredox catalysis to achieve site-specific bromination under milder conditions, though scalability remains a challenge.

Catalytic Systems for Enhanced Bromine Incorporation Efficiency

Catalytic systems optimize bromide incorporation by accelerating reaction rates and minimizing byproducts. Phase-transfer catalysts (PTCs), such as tetrabutylammonium bromide (TBAB), are particularly effective in biphasic systems (e.g., H2O/CH2Cl2), where they shuttle bromide ions into the organic phase, enhancing nucleophilicity. In the synthesis of 1-bromo-2-methylpropane, TBAB increased yields by 15–20% compared to uncatalyzed reactions.

Acid catalysts, including sulfuric acid and p-toluenesulfonic acid (PTSA), protonate hydroxyl groups in precursors, facilitating their displacement by bromide. However, excessive acidity promotes carbocation formation, leading to rearrangement or polymerization. Balanced acid concentration (e.g., 1–2 M H2SO4) ensures efficient substitution without compromising stability.

Emerging methodologies leverage enzyme-mimetic catalysts, such as β-cyclodextrin derivatives, to create microenvironmental effects that favor bromide attack on specific carbons. These systems show promise for enantioselective bromination but require further optimization for industrial adoption.

Role in Multi-Step Heterocyclic Compound Construction

1-Bromo-2-methylpropan-1-amine serves as a crucial building block in the multi-step synthesis of heterocyclic compounds, offering unique reactivity patterns that enable access to complex nitrogen-containing ring systems . The compound's dual functional nature, featuring both a reactive bromine leaving group and a nucleophilic amine functionality, positions it as an ideal precursor for heterocyclic scaffold construction [2].

In heterocyclic synthesis applications, the compound participates in cascade reaction sequences that lead to the formation of five- and six-membered nitrogen-containing rings [3]. The mechanism typically involves initial nucleophilic attack by the amine group on electrophilic centers, followed by intramolecular cyclization facilitated by the bromine substituent's departure [3]. These multi-step processes have been particularly successful in constructing imidazolium derivatives and related N-heterocyclic frameworks [4].

The compound exhibits excellent compatibility with palladium-catalyzed conditions, typically operating at temperatures ranging from 60-120°C in the presence of appropriate bases [5]. Under these conditions, the bromine atom undergoes oxidative addition to palladium centers, while the amine functionality participates in subsequent nucleophilic substitution or cyclization events [5]. This dual reactivity enables the construction of complex heterocyclic architectures through carefully orchestrated reaction sequences [6].

Research findings demonstrate that 1-Bromo-2-methylpropan-1-amine can be effectively utilized in the synthesis of seven-membered nitrogen heterocycles, including benzoxazepine derivatives [7]. The process involves a cascade reaction where the compound undergoes sequential carbon-oxygen and carbon-nitrogen bond formation, leading to the desired heterocyclic products in good to excellent yields [7].

Heterocyclic TargetReaction TypeTypical Yield (%)Key Conditions
Imidazolium saltsCondensation/cyclization75-90Base, 80-100°C
BenzoxazepinesCascade coupling65-85Pd catalyst, isocyanides
Pyrrolidine derivativesRing-closing reactions70-88Nucleophilic conditions
Thiazole frameworksMulti-component synthesis60-80Thiourea, basic media

Utility in Cross-Coupling Reaction Protocols

The cross-coupling applications of 1-Bromo-2-methylpropan-1-amine represent a significant advancement in transition metal catalysis, particularly in Suzuki-Miyaura and Negishi coupling protocols [8] [9]. The compound's bromine substituent serves as an excellent electrophilic partner in these transformations, enabling efficient carbon-carbon and carbon-heteroatom bond formation [10].

In Suzuki-Miyaura coupling reactions, 1-Bromo-2-methylpropan-1-amine demonstrates remarkable reactivity with organoboron compounds under palladium catalysis [8]. The reaction typically proceeds through the conventional palladium catalytic cycle, involving oxidative addition of the carbon-bromine bond, transmetalation with the organoboron species, and reductive elimination to form the desired product [8]. The amine functionality remains intact throughout the process, providing opportunities for further functionalization [11].

Negishi coupling protocols utilizing this compound have shown particular promise in amino acid synthesis and pharmaceutical intermediate preparation [9]. The reaction conditions typically involve organozinc reagents and palladium catalysts bearing specialized ligands such as BINAP or CPhos [12]. These conditions enable efficient coupling while maintaining the stereochemical integrity of the amine center [12].

The compound's compatibility with iron-catalyzed cross-coupling reactions represents a significant development in sustainable synthetic methodology [11]. Iron-catalyzed Suzuki-Miyaura coupling of 1-Bromo-2-methylpropan-1-amine with lithium arylborates proceeds in an enantioconvergent manner, enabling access to optically active products [11]. This methodology is particularly valuable for the synthesis of nonsteroidal anti-inflammatory drugs and related pharmaceutical compounds [11].

Recent advances in photocatalytic cross-coupling have extended the utility of this compound to light-mediated processes [10]. Under photocatalytic conditions, the compound undergoes efficient coupling with alkyl boranes generated in situ from readily available alkenes [10]. These reactions proceed at room temperature within 30 minutes, eliminating the need for expensive catalytic systems [10].

Coupling TypeTypical PartnersCatalyst SystemConversion (%)Key Features
Suzuki-MiyauraAryl/alkyl boronic acidsPd(PPh₃)₄/K₂CO₃85-95Broad substrate scope
NegishiOrganozinc reagentsPd/CPhos ligand80-92Stereochemical control
Iron-catalyzedLithium arylboratesFeCl₂/QuinoxP*75-88Enantioselective
PhotocatalyticAlkyl boranesIr/Co dual catalysis82-94Mild conditions

Functionality in Polymer Precursor Development

1-Bromo-2-methylpropan-1-amine exhibits exceptional utility as a polymer precursor, particularly in the development of functional polymeric materials through post-polymerization modification strategies [13]. The compound's reactive bromine center enables nucleophilic substitution reactions that can be exploited for polymer functionalization after the initial polymerization process [13].

In polymer synthesis applications, the compound serves as a reactive building block for the preparation of brominated polymer precursors [13]. These halogenated polymers can subsequently undergo nucleophilic substitution with a diverse range of nucleophilic species, enabling the facile synthesis of complex functionalities [13]. The transformation typically proceeds under mild reaction conditions without requiring additional catalysts [13].

Polymerization protocols involving 1-Bromo-2-methylpropan-1-amine derivatives have been successfully implemented using Reversible Addition-Fragmentation Chain Transfer polymerization [13]. This approach generates well-defined homopolymers and block copolymers over a broad range of molecular weights [13]. The resulting brominated polymer precursors demonstrate excellent reactivity toward post-polymerization modification [13].

The compound's utility extends to metallocene-catalyzed copolymerization processes, where it participates in the synthesis of brominated polyethylene [14]. The copolymerization typically involves metallocene catalysts such as rac-dimethylsilylbis(indenyl)zirconium dichloride in conjunction with methylaluminoxane as a cocatalyst [14]. These conditions enable the incorporation of bromine-containing monomers into the polymer backbone with incorporation ratios ranging from 1.0 to 25.2 mol% [14].

Advanced polymer architectures accessible through this compound include polythiophene derivatives with tunable optical properties [15]. The electrooxidative polymerization of brominated thiophene monomers related to 1-Bromo-2-methylpropan-1-amine produces reactive π-conjugated polymers that can undergo subsequent functionalization [15]. The polymer reactions include protonation via lithiation and phenylation through Kumada-Tamao coupling, proceeding with quantitative and 70% efficiency, respectively [15].

The post-polymerization modification capabilities of these brominated precursors enable access to diverse functional polymers, including permanently charged polyanions, hydrophobic polythioethers, and glycopolymers [13]. This versatility makes 1-Bromo-2-methylpropan-1-amine and its derivatives invaluable for materials science applications requiring precise control over polymer functionality [13].

Polymer TypePolymerization MethodFunctional GroupsApplications
Acrylate polymersRAFT polymerizationCharged, hydrophobicDrug delivery
PolyethyleneMetallocene catalysisGrafting sitesFunctional materials
PolythiophenesElectrooxidativeπ-conjugated systemsElectronics
Block copolymersLiving polymerizationMulti-functionalNanomaterials

XLogP3

1.5

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

150.99966 g/mol

Monoisotopic Mass

150.99966 g/mol

Heavy Atom Count

6

Dates

Last modified: 08-09-2024

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